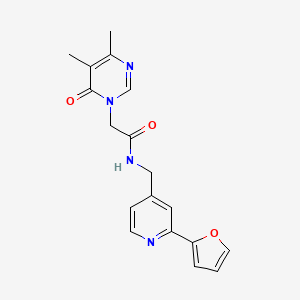

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Description

This compound features a pyrimidin-6-one core substituted with 4,5-dimethyl groups, linked via an acetamide group to a pyridin-4-ylmethyl moiety bearing a furan-2-yl substituent.

Properties

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12-13(2)21-11-22(18(12)24)10-17(23)20-9-14-5-6-19-15(8-14)16-4-3-7-25-16/h3-8,11H,9-10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQUWEPNQAOLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can be achieved through several synthetic routes. One typical approach might involve the condensation of a substituted pyrimidine with an appropriately functionalized pyridine derivative. Key steps could include:

Condensation Reaction: : Utilizing 4,5-dimethyl-6-oxopyrimidine and a furan-substituted pyridine.

N-alkylation: : Alkylation of the intermediate with a suitable acetamide derivative.

Industrial Production Methods

Industrial-scale production might leverage more efficient catalysts and optimized reaction conditions to enhance yield and purity. Solvent selection, reaction temperature, and purification techniques would be tailored to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound could undergo oxidation, potentially altering its pyrimidine or pyridine ring.

Reduction: : Reduction reactions might affect the carbonyl group within the compound.

Substitution: : Nucleophilic or electrophilic substitution can modify various positions on the rings.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

Reducing Agents: : Like lithium aluminum hydride or hydrogen gas over palladium.

Substitution Reactions: : Could use reagents like halides or alkylating agents under specific conditions (temperature, solvent).

Major Products

The major products of these reactions would depend on the specific reagents and conditions but might include modified pyrimidine derivatives, altered acetamide groups, or new functionalized heterocyclic structures.

Scientific Research Applications

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide finds applications across several scientific fields:

Chemistry: : Used as an intermediate in synthetic organic chemistry for the creation of complex molecules.

Biology: : Potentially studied for its interactions with biological systems, possibly as an enzyme inhibitor.

Medicine: : Could be a candidate for drug development, particularly targeting specific diseases where pyrimidine derivatives show efficacy.

Industry: : Utilized in the manufacturing of specialized polymers or materials due to its unique functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The interactions can inhibit or modify biological pathways, leading to therapeutic or biochemical outcomes. Detailed studies would outline its binding affinity, specificity, and the resultant biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing acetamide linkages, pyrimidinone/thio-pyrimidinone cores, or heterocyclic substituents.

Pyrimidinone/Thio-pyrimidinone Acetamides

Notes:

- Substituents like 2,3-dichlorophenyl improve synthetic yield (80%) compared to benzyl derivatives (66%), possibly due to steric or electronic effects during alkylation .

- Activity values (e.g., 5.12, 5.6) may represent logP or pIC50; higher values correlate with increased lipophilicity or potency.

Indole-Based Acetamides ()

Key Differences :

- Indole-based analogs () exhibit planar, conjugated systems (indolin-3-ylidene) that may enhance DNA intercalation or kinase inhibition.

- The quinoline substituent in one analog reduces activity (5.408 vs. 5.797), suggesting steric hindrance or reduced solubility.

Complex Heterocyclic Acetamides ()

- Patent Derivatives (): Compounds like N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature multi-ring systems (quinoline, piperidine, tetrahydrofuran). These structures prioritize target selectivity (e.g., kinase inhibition) but may suffer from poor bioavailability.

- Goxalapladib (): A naphthyridine-acetamide derivative (CAS-412950-27-7) with trifluoromethyl and biphenyl groups, used in atherosclerosis. Its extended aromatic system contrasts with the target compound’s pyrimidinone-furan simplicity, highlighting trade-offs between complexity and druggability.

Research Implications

- The target compound’s furan-pyridine moiety may enhance π-π stacking in hydrophobic binding pockets, while the 4,5-dimethyl-pyrimidinone core could mimic ATP or cofactor structures in enzyme inhibition.

- Compared to thio-pyrimidinones, the oxygen-based pyrimidinone core in the target may reduce metabolic oxidation but decrease electron-withdrawing effects.

Biological Activity

The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide (CAS Number: 2097863-41-5) is a synthetic organic molecule that exhibits significant potential in various biological applications. Its unique structural features, including a pyrimidine ring and an acetamide moiety, suggest possible interactions with biological targets, which may lead to therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 352.4 g/mol. The structure integrates a pyrimidine core with dimethyl and oxo substitutions, linked to a furan-pyridine moiety through an acetamide group. This structural complexity is indicative of its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₆O₂ |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 2097863-41-5 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, affecting cellular signaling pathways. Further research is needed to elucidate the specific mechanisms involved.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related pyrimidine derivatives indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing pyrimidine rings have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

- Antibacterial Screening : A study involving derivatives of pyrimidine compounds found that certain modifications led to enhanced antibacterial activity. The most active compounds displayed MIC values below 100 µg/mL against several bacterial strains, indicating their potential as antibiotic agents.

- Enzyme Inhibition : Compounds similar in structure to this compound have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE). Some derivatives showed IC50 values in the low micromolar range, suggesting strong enzyme inhibition capabilities.

Research Findings

Research has indicated that the biological activity of this compound may be influenced by:

- Substituent Effects : Variations in the substituents on the pyrimidine ring can significantly alter the compound's interaction with biological targets.

- Structural Integrity : The stability and conformation of the compound are crucial for its biological efficacy. Molecular docking studies suggest favorable binding interactions with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.